6-Acetyl-N-caboxylate Melatonin Ethyl Ester
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Overview
Description
6-Acetyl-N-caboxylate Melatonin Ethyl Ester is a synthetic derivative of melatonin, a hormone primarily released by the pineal gland that regulates the sleep-wake cycle. This compound is characterized by its molecular formula C18H22N2O5 and a molecular weight of 346.38 g/mol . It is primarily used in biochemical and proteomics research .
Scientific Research Applications
6-Acetyl-N-caboxylate Melatonin Ethyl Ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in sleep disorders and neuroprotection.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-N-caboxylate Melatonin Ethyl Ester typically involves the following steps:
Starting Material: The synthesis begins with melatonin.
Acetylation: Melatonin undergoes acetylation to introduce the acetyl group at the 6th position.
Esterification: Finally, the carboxylate group is esterified to form the ethyl ester.
The reaction conditions for these steps typically involve the use of acetic anhydride for acetylation, carbon dioxide for carboxylation, and ethanol for esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of melatonin are acetylated, carboxylated, and esterified.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-N-caboxylate Melatonin Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetyl and ethyl ester groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with modified functional groups.
Substitution: Substituted derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 6-Acetyl-N-caboxylate Melatonin Ethyl Ester involves its interaction with melatonin receptors in the body. These receptors are part of the G-protein coupled receptor family and are involved in regulating circadian rhythms and sleep-wake cycles. The compound binds to these receptors, modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Melatonin: The parent compound, primarily involved in regulating sleep.
N-Acetylserotonin: A precursor to melatonin with similar biological activities.
5-Methoxytryptamine: Another derivative of melatonin with distinct pharmacological properties.
Uniqueness
6-Acetyl-N-caboxylate Melatonin Ethyl Ester is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to melatonin. These modifications also allow for more targeted research applications and potential therapeutic uses .
Properties
IUPAC Name |
ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxyindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-5-25-18(23)20-10-13(6-7-19-12(3)22)15-9-17(24-4)14(11(2)21)8-16(15)20/h8-10H,5-7H2,1-4H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCAAXMIAGUBJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=C(C2=CC(=C(C=C21)C(=O)C)OC)CCNC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472302 |
Source
|
Record name | AGN-PC-00FUOO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188397-05-9 |
Source
|
Record name | AGN-PC-00FUOO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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